Fluoroorotic acid
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHFUALWMUWDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220573 | |
| Record name | 5-Fluoroorotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
703-95-7 | |
| Record name | Fluoroorotic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=703-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Fluoroorotic acid | |
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| Record name | 5-Fluoroorotic acid | |
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| Record name | 5-Fluoroorotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluorouracil-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 5-FLUOROOROTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IA9OUC93E | |
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Mechanisms of Action and Metabolism of 5 Fluoroorotic Acid
Inhibition of Pyrimidine (B1678525) Biosynthesis Pathway by 5-Fluoroorotic Acid
5-FOA enters the pyrimidine biosynthesis pathway and is acted upon by key enzymes, leading to the production of toxic fluorinated nucleotides.
Conversion to 5-Fluorouridine (B13573) Monophosphate (5-FUMP) and 5-Fluorouracil (B62378) (5-FU)
Within cells, 5-FOA is converted to 5-fluoroorotidine monophosphate (5-FOMP) by the enzyme orotate (B1227488) phosphoribosyl transferase (OPRTase) nih.govbiorxiv.org. Subsequently, 5-FOMP is decarboxylated by orotidine-5'-phosphate decarboxylase (OMPdecase) to form 5-fluorouridine monophosphate (5-FUMP) nih.govchemicalbook.combio-world.comlgcstandards.combiorxiv.orgnih.gov. 5-FUMP can then be further metabolized. While 5-FU is a well-known cytotoxic agent derived from the metabolism of fluoropyrimidines, 5-FOA itself is converted to 5-FUMP, which can then be metabolized to other toxic forms, including 5-fluorouracil (5-FU) researchgate.netpombevolution.euplos.org. The conversion of 5-FOA to 5-FU is a key step in its mechanism of toxicity, particularly in organisms like yeast expressing the URA3 gene, which encodes OMPdecase wikipedia.orgvwr.com.
Targeting Orotidine-5'-Phosphate Decarboxylase (OMPdecase)
OMPdecase (encoded by the URA3 gene in Saccharomyces cerevisiae) is a crucial enzyme in the de novo synthesis of pyrimidines, catalyzing the decarboxylation of orotidine-5'-monophosphate (OMP) to uridine (B1682114) monophosphate (UMP) researchgate.nettandfonline.com. 5-FOA is a substrate for this pathway. Cells with a functional OMPdecase convert 5-FOA, via 5-FOMP, into the toxic metabolite 5-FUMP nih.govmpbio.comchemicalbook.combio-world.comvwr.comlgcstandards.com. This conversion is the basis for using 5-FOA as a selective agent in genetics; mutants deficient in OMPdecase (e.g., ura3 mutants in yeast) are unable to perform this conversion and are therefore resistant to 5-FOA toxicity ontosight.aiusbio.netmpbio.comchemicalbook.combio-world.comvwr.comresearchgate.netplos.orgresearchgate.net.
Targeting Orotate Phosphoribosyl Transferase (OPRTase)
Orotate phosphoribosyl transferase (OPRTase), encoded by the URA5 gene in Saccharomyces cerevisiae and pyrE in Rhodobacter capsulatus, catalyzes the conversion of orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) to OMP nih.govtandfonline.com. 5-FOA acts as an analog of orotate and is a substrate for OPRTase, being converted to 5-fluoroorotidine monophosphate (5-FOMP) nih.govbiorxiv.org. Similar to OMPdecase deficiency, mutations affecting OPRTase can also lead to 5-FOA resistance because the initial step in converting 5-FOA to its toxic metabolites is blocked tandfonline.comresearchgate.net.
Interference with Deoxythymidine Monophosphate (dTMP) Synthesis
A significant part of 5-FOA's toxicity stems from the downstream effects of its metabolites on DNA synthesis, particularly the inhibition of thymidylate synthase.
Formation of 5-Fluoro-2'-Deoxyuridine (B1346552) Monophosphate (5-FdUMP)
5-FUMP, formed from 5-FOA as described above, can be further metabolized to 5-fluoro-2'-deoxyuridine monophosphate (5-FdUMP) chemicalbook.combio-world.comlgcstandards.combiorxiv.org. This conversion involves several steps, including phosphorylation of 5-FUMP to 5-fluorouridine diphosphate (B83284) (5-FUDP), reduction to 5-fluoro-2'-deoxyuridine diphosphate (5-FdUDP) by ribonucleotide reductase, and subsequent dephosphorylation to 5-FdUMP doctorlib.orgresearchgate.net. 5-FdUMP is a key cytotoxic metabolite.
Inhibition of Thymidylate Synthase (TS) by 5-FdUMP
5-FdUMP is a potent inhibitor of thymidylate synthase (TS) chemicalbook.combio-world.comlgcstandards.comresearchgate.netfocusbiomolecules.comwikipedia.orgaacrjournals.orgresearchgate.netresearchgate.net. TS is essential for DNA synthesis, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) researchgate.netaacrjournals.org. 5-FdUMP acts as a suicide inhibitor of TS, forming a stable ternary complex with the enzyme and 5,10-methylene tetrahydrofolate (CH2THF) researchgate.netwikipedia.orgaacrjournals.orgplos.org. This binding blocks the access of the natural substrate, dUMP, to the active site, thereby inhibiting dTMP synthesis researchgate.net. The depletion of dTMP leads to an imbalance in deoxynucleotide pools, which can disrupt DNA synthesis and repair, ultimately leading to DNA damage and cell death researchgate.netaacrjournals.orgnih.govpatsnap.com.
Research findings have quantified the effect of 5-FdUMP on TS activity. For example, studies in human colon cancer cell lines showed a significant relationship between TS catalytic activity and sensitivity to 5-FU (which is metabolized to FdUMP) aacrjournals.org. The number of FdUMP binding sites in these cell lines varied, ranging from 32 to 231 fmol/106 cells, and TS catalytic activity varied from 62 to 777 pmol/h/106 cells aacrjournals.org.
Below is a table summarizing the key enzymatic conversions in the metabolism of 5-Fluoroorotic Acid:
| Enzyme | Substrate | Product | Notes |
| Orotate Phosphoribosyltransferase (OPRTase) | 5-Fluoroorotic acid | 5-Fluoroorotidine Monophosphate (5-FOMP) | Initial step in activation. nih.govbiorxiv.org |
| Orotidine-5'-Phosphate Decarboxylase (OMPdecase) | 5-Fluoroorotidine Monophosphate (5-FOMP) | 5-Fluorouridine Monophosphate (5-FUMP) | Key step leading to toxic metabolites. nih.govchemicalbook.combio-world.comlgcstandards.combiorxiv.orgnih.gov |
| (Multiple steps) | 5-Fluorouridine Monophosphate (5-FUMP) | 5-Fluoro-2'-Deoxyuridine Monophosphate (5-FdUMP) | Metabolite that inhibits TS. chemicalbook.combio-world.comlgcstandards.combiorxiv.org |
| Thymidylate Synthase (TS) | dUMP | dTMP | Inhibited by 5-FdUMP. chemicalbook.combio-world.comlgcstandards.comresearchgate.netfocusbiomolecules.comwikipedia.orgaacrjournals.orgresearchgate.netresearchgate.net |
Incorporation into Nucleic Acids
The metabolic conversion of 5-FOA generates fluorinated nucleotides that can be mistakenly incorporated into both RNA and DNA, disrupting cellular processes.
Misincorporation into RNA
Following cellular uptake, 5-FOA is converted through the pyrimidine biosynthesis pathway into 5-fluorouridine monophosphate (5-FUMP). This conversion is facilitated by the enzyme orotidine-5'-phosphate decarboxylase (encoded by the URA3 gene in yeast, for example), which decarboxylates 5-FOA. wikipedia.orgontosight.aigen.store 5-FUMP can then be phosphorylated to form 5-fluorouridine triphosphate (5-FUTP). nih.govnih.govnih.govuni.lu 5-FUTP is a uracil (B121893) analog and can be misincorporated into RNA during transcription. aacrjournals.orgnih.gov This misincorporation can lead to the production of aberrant RNA molecules, affecting protein synthesis and other RNA-dependent cellular functions. aacrjournals.orgwikipedia.org Studies have shown that 5-fluoroorotic acid can be converted into acid-soluble fluorouridine nucleotides and incorporated into RNA in various cell types. aacrjournals.org The incorporation into RNA can represent a significant portion of the uracil content. aacrjournals.org
Misincorporation into DNA
While the primary target of the toxic metabolites derived from 5-FOA is often considered to be RNA, misincorporation into DNA can also occur. 5-FUMP can be converted to 5-fluorodeoxyuridine monophosphate (5-FdUMP) through the action of ribonucleotide reductase and deoxyuridylate monophosphate kinase. nih.govwikipedia.orguni-freiburg.de 5-FdUMP is a potent inhibitor of thymidylate synthase (TS), an enzyme crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. nih.govwikipedia.orgaacrjournals.org Inhibition of TS depletes the cellular pool of dTTP. wikipedia.org Furthermore, 5-FdUMP can be phosphorylated to 5-fluorodeoxyuridine triphosphate (5-FdUTP). nih.govuni.ludrugbank.com 5-FdUTP is a thymidine (B127349) analog and can be misincorporated into DNA during replication. nih.gov This misincorporation can lead to DNA damage, strand breaks, and inhibition of DNA synthesis. wikipedia.org While some studies initially suggested limited incorporation into DNA compared to RNA aacrjournals.org, other research indicates detectable levels of 5-FU incorporation into both RNA and DNA in human tumor tissue. nih.gov
Metabolic Pathways and Downstream Effects
The metabolism of 5-FOA involves a series of enzymatic conversions that intersect with the natural pyrimidine biosynthesis and metabolism pathways.
Impact on Uracil and Orotic Acid Metabolism in various organisms
5-Fluoroorotic acid enters the pyrimidine biosynthesis pathway, where it is acted upon by enzymes typically involved in the metabolism of orotic acid and uracil. wikipedia.orgontosight.ai Specifically, 5-FOA is converted to 5-FUMP by orotidine-5'-phosphate decarboxylase. wikipedia.orgontosight.aigen.store This step is crucial for the toxicity of 5-FOA, as cells lacking a functional enzyme for this conversion are resistant to 5-FOA. wikipedia.orgontosight.aigen.store The subsequent metabolism of 5-FUMP leads to the formation of other fluorinated nucleotides, including 5-FUTP and 5-FdUMP. nih.govnih.govnih.govuni.lunih.govuni-freiburg.de These fluorinated analogs interfere with the normal utilization of uracil and orotic acid metabolites. For instance, 5-FdUMP inhibits thymidylate synthase, impacting the conversion of deoxyuridine monophosphate (dUMP) to dTMP. nih.govwikipedia.orgaacrjournals.org This interference can lead to imbalances in nucleotide pools. Studies in Pseudomonas aureofaciens have shown that orotic acid or uracil supplementation can repress the activity of enzymes in the pyrimidine biosynthetic pathway, and a mutant resistant to 5-FOA was found to be deficient in orotidine (B106555) 5'-monophosphate decarboxylase activity. researcher.life Research in rats indicated that 5-fluoroorotic acid treatment led to a decrease in RNA synthesis as measured by the incorporation of 3H-orotic acid into RNA. nih.gov
Activation of Secondary Metabolism in Specific Organisms
While the primary focus of 5-FOA research is its impact on nucleic acid metabolism and its use as a selective agent, some studies suggest potential links to secondary metabolism in specific organisms. However, detailed mechanisms and widespread activation of secondary metabolism specifically by 5-FOA are not extensively documented in the provided search results. The interaction of 5-FOA metabolites with cellular pathways could potentially have indirect effects on secondary metabolic processes, but this area requires further investigation beyond the scope of the provided information.
Applications of 5 Fluoroorotic Acid in Genetic Systems
Yeast Molecular Genetics
5-FOA is a crucial tool in various yeast molecular genetics techniques due to its ability to select against cells expressing a functional URA3 gene. zymoresearch.comzellbio.euselleckchem.comrpicorp.com This counter-selection principle is fundamental to several widely used methods. zymoresearch.comfishersci.commbps.pkzymoresearch.com
Counter-Selection for URA3 Gene
The primary application of 5-FOA in yeast genetics is the counter-selection against the URA3 gene. zymoresearch.comzellbio.euselleckchem.comrpicorp.com This is based on the metabolic conversion of 5-FOA to a toxic compound by the Ura3 enzyme. zymoresearch.comzellbio.euusbio.netfishersci.bethomassci.comfishersci.com Cells with a functional URA3 gene are sensitive to 5-FOA and will not grow on media containing this compound, while ura3 mutant cells, which require uracil (B121893) supplementation for growth, are resistant. ontosight.aiselleckchem.comusbio.netfishersci.benih.govbiorxiv.org This allows researchers to select for the loss or inactivation of the URA3 gene. ontosight.aiselleckchem.comnih.gov The stringency of this counter-selection can be adjusted by varying the expression level of the URA3 gene; higher expression levels lead to increased sensitivity to 5-FOA. tandfonline.com
Selection for Ura- Mutants
5-FOA is effectively used to select for ura- mutants from a population that includes URA3+ cells. wikipedia.orgzymoresearch.comselleckchem.comrpicorp.comthomassci.comfishersci.comnih.govbiorxiv.orgnih.govprotocols.iopnas.orggoogle.com This selection is valuable in transformation and recombination studies where the loss of the URA3+ marker is desired. selleckchem.comnih.gov Yeast strains that are phenotypically Ura+ become Ura- and 5-FOA resistant after selection on 5-FOA containing media. zymoresearch.comthomassci.comfishersci.commbps.pk While ura3 mutations are a common target for 5-FOA resistance, mutations in other genes, such as URA6, can also confer resistance to 5-FOA. nih.govbiorxiv.org ura6 mutants are resistant to 5-FOA but remain prototrophic, growing in the absence of uracil. nih.govbiorxiv.org
Plasmid Shuffling and Gene Disruption
5-FOA is a standard reagent in plasmid shuffling procedures and gene disruption techniques in yeast. zymoresearch.comselleckchem.comnih.govpnas.orgmdpi.com Plasmid shuffling is a method used to study essential genes by allowing the replacement of a wild-type allele on a counter-selectable plasmid (typically carrying URA3) with a mutant allele on a different plasmid. selleckchem.comnih.govnih.gov Selection on 5-FOA medium forces the loss of the plasmid carrying the wild-type URA3 allele, thereby selecting for cells that have acquired the plasmid with the mutant allele. selleckchem.comnih.govnih.gov In gene disruption, 5-FOA counter-selection can be used to select for the removal of a URA3 marker that was used to disrupt a gene, allowing for marker recycling and subsequent disruptions. oup.comnih.gov
Allelic Replacement
Allelic replacement, a method for substituting a chromosomal allele with another, frequently utilizes 5-FOA counter-selection. selleckchem.comnih.gov This process often involves integrating a construct containing the desired allele and the URA3 marker into the genome, followed by a recombination event that removes the URA3 marker. Selection on 5-FOA identifies cells that have lost the URA3 gene, indicating successful allelic replacement or integration followed by marker excision. nih.gov
Two-Hybrid Screens for Protein-Protein Interactions
In yeast two-hybrid systems, 5-FOA can be employed in reverse two-hybrid screens. selleckchem.comthomassci.comnih.govprotocols.iogoogle.comthermofisher.com While standard two-hybrid screens select for interacting proteins by activating a reporter gene (like HIS3 or ADE2), reverse two-hybrid screens select against an interaction. google.comthermofisher.comnih.gov In a reverse system utilizing the URA3 gene as a reporter, an interaction between the bait and prey proteins leads to the expression of URA3, making the cells sensitive to 5-FOA. google.comthermofisher.compnas.org Loss of interaction, due to mutation or other factors, results in the repression of URA3 expression and thus resistance to 5-FOA, allowing these cells to grow. google.compnas.org This is particularly useful for isolating mutations that disrupt a known protein interaction. nih.gov
Applications in Other Organisms
5-Fluoroorotic acid has proven to be a valuable tool for genetic studies in a range of organisms, facilitating selection strategies based on the disruption or presence of genes involved in pyrimidine (B1678525) biosynthesis.
Selection in Schizosaccharomyces pombe (URA4, URA5)
In the fission yeast Schizosaccharomyces pombe, 5-FOA is commonly used for selection involving the ura4 and ura5 genes. The ura4 gene in S. pombe encodes orotidine-5′-phosphate decarboxylase, an enzyme involved in the pyrimidine biosynthesis pathway nih.gov. Similar to the URA3 gene in Saccharomyces cerevisiae, a functional ura4 gene renders cells sensitive to 5-FOA nih.gov. Conversely, ura4 auxotrophic mutants, which require uracil for growth, are resistant to 5-FOA nih.govtandfonline.com. This counter-selection system is effective for transformation and recombination studies where the loss of a functional ura4 gene is desired nih.govtandfonline.com. Spontaneous point mutations in ura4 or ura5 can lead to 5-FOA resistance tandfonline.com. The ura4 gene has been utilized as a selectable marker for gene disruption and replacement in S. pombe, allowing for both positive selection (for the presence of ura4) and negative selection (for the loss of ura4 in the presence of 5-FOA) nih.gov. A marker system based on the ura4 gene and the Cre-loxP recombination system has been developed for marker recycling in S. pombe, enabling the excision of the ura4 marker cassette tandfonline.com.
Selection in Candida albicans (URA3)
Candida albicans, a prevalent fungal pathogen, also utilizes the URA3 gene in conjunction with 5-FOA for genetic manipulation. The URA3 gene in C. albicans encodes orotidine-5′-phosphate decarboxylase, an enzyme in the de novo pyrimidine synthesis pathway nih.gov. A functional URA3 gene confers sensitivity to 5-FOA, while ura3 auxotrophic mutants are resistant mpbio.comfishersci.ptfishersci.ca. This system is widely used for selecting ura3 mutants or for counter-selecting against the presence of a functional URA3 gene, which is essential for techniques like gene disruption and allelic replacement mpbio.comfishersci.ptfishersci.ca. The de novo pyrimidine synthesis pathway, involving enzymes like orotate (B1227488) phosphoribosyl transferase (encoded by URA5) and orotidine (B106555) 5′-phosphate decarboxylase (URA3), can convert 5-FOA into the toxic metabolite 5-fluoro-UMP nih.gov.
Selection in Escherichia coli (pyrF)
In the bacterium Escherichia coli, the pyrF gene, which is the homolog of yeast URA3, encodes orotidine-5′-phosphate decarboxylase tandfonline.comresearchgate.netresearchgate.net. A functional pyrF gene is essential for growth in minimal medium without uracil (positive selection) and renders cells sensitive to 5-FOA tandfonline.comresearchgate.netresearchgate.net. Deletion or inactivation of pyrF results in uracil auxotrophy and resistance to 5-FOA, providing a basis for negative selection or counterselection tandfonline.comresearchgate.netresearchgate.net. The pyrF/5-FOA system has been adapted for use in bacterial interaction trap experiments and for targeted gene deletion tandfonline.comasm.org. Cells lacking pyrF are unable to metabolize 5-FOA to its toxic form researchgate.net. This system allows for both positive selection for the presence of pyrF (uracil prototrophy) and negative selection against it (5-FOA resistance) researchgate.net.
Selection in Sulfolobus acidocaldarius (Uracil Auxotrophs)
Sulfolobus acidocaldarius, a thermophilic archaeon, also employs 5-FOA for the selection of uracil auxotrophs. Wild-type S. acidocaldarius is sensitive to 5-FOA, while mutants deficient in pyrimidine biosynthesis enzymes, such as orotidine-5'-monophosphate pyrophosphorylase (encoded by pyrE) and orotidine-5'-monophosphate decarboxylase (encoded by pyrF), are resistant to 5-FOA and require uracil for growth usbio.netnih.govmpbio.comkoreascience.kr. This allows for the positive selection of uracil auxotrophs by plating cells on medium containing 5-FOA usbio.netnih.govmpbio.com. Studies have isolated spontaneous 5-FOA-resistant mutants with mutations in pyrE that decreased enzyme activity and blocked the degradation of 5-FOA into toxic metabolites koreascience.kr. Complementation of the pyrEF genes can restore 5-FOA sensitivity and overcome uracil auxotrophy koreascience.kr.
Genetic Manipulation in Rhodobacter capsulatus (pyrE, pyrF)
Rhodobacter capsulatus, a photosynthetic bacterium, utilizes the pyrE and pyrF genes in conjunction with 5-FOA for genetic manipulation. The pyrE gene encodes orotate phosphoribosyl transferase, and pyrF encodes orotidine 5′-monophosphate decarboxylase, both key enzymes in the de novo pyrimidine biosynthesis pathway nih.gov. Inactivation of either pyrE or pyrF can lead to 5-FOA resistance and uracil auxotrophy nih.gov. A pyrE/5-FOA-based bidirectional selection system has been developed for the integration of unmarked alleles into the chromosome of R. capsulatus nih.gov. This system allows for selection for uracil prototrophy (presence of functional pyrE) and counterselection for 5-FOA resistance (loss of functional pyrE) nih.gov. Combining 5-FOA resistance selection with sucrose (B13894) tolerance selection using the Bacillus subtilis sacB gene can improve the efficiency of selecting for the replacement of pyrE with unmarked alleles nih.gov.
Genetic Investigations in Dictyostelium discoideum (pyr56)
In the cellular slime mold Dictyostelium discoideum, the pyr56 gene is a bifunctional enzyme encoding both orotate phosphoribosyl transferase and orotidine-5′-phosphate decarboxylase, analogous to UMP synthase in higher eukaryotes researchgate.netnih.gov. This enzyme is involved in the de novo pyrimidine biosynthesis pathway researchgate.netnih.gov. Dictyostelium discoideum cells with a functional pyr56 gene are sensitive to 5-FOA, which is converted to the toxic 5-fluorouracil (B62378) by the UMP synthase enzyme researchgate.net. Mutants lacking functional UMP synthase activity due to mutations in pyr56 are resistant to 5-FOA and are uracil auxotrophs researchgate.netnih.govresearchgate.net. The 5-FOA/pyr56 counterselection system has been instrumental in supporting genetic investigations in D. discoideum, allowing for the positive selection of mutants lacking UMP synthase activity researchgate.netnih.govresearchgate.net. Deletion of pyr56 confers resistance to 5-FOA toxicity researchgate.net. This system facilitates the efficient generation and selection of pyr56 mutants, which can then be complemented with plasmids for further genetic analysis nih.gov.
Here is a summary table of the applications of 5-Fluoroorotic Acid in these organisms:
| Organism | Relevant Gene(s) | Enzyme(s) Involved in 5-FOA Metabolism | Selection Type(s) | Key Applications |
| Schizosaccharomyces pombe | URA4, URA5 | Orotidine-5′-phosphate decarboxylase (ura4) | Counter-selection (against functional gene) | Gene disruption, gene replacement, marker recycling, transformation, recombination |
| Candida albicans | URA3 | Orotidine-5′-phosphate decarboxylase (URA3), Orotate phosphoribosyl transferase (URA5) | Counter-selection (against functional gene) | Gene disruption, allelic replacement, mutant selection |
| Escherichia coli | pyrF | Orotidine-5′-phosphate decarboxylase (pyrF) | Positive (for pyrF), Negative (against pyrF) | Interaction trap systems, targeted gene deletion |
| Sulfolobus acidocaldarius | pyrE, pyrF | Orotidine-5'-monophosphate pyrophosphorylase (pyrE), Orotidine-5'-monophosphate decarboxylase (pyrF) | Positive selection (for auxotrophs) | Selection of uracil auxotrophs, genetic strategy development |
| Rhodobacter capsulatus | pyrE, pyrF | Orotate phosphoribosyl transferase (pyrE), Orotidine 5′-monophosphate decarboxylase (pyrF) | Bidirectional (for/against functional genes) | Integration of unmarked alleles, gene manipulation |
| Dictyostelium discoideum | pyr56 | UMP synthase (Orotate phosphoribosyl transferase and Orotidine-5′-phosphate decarboxylase) | Positive selection (for mutants) | Genetic investigations, mutant generation and selection |
Mutant Selection in Burkholderia thailandensis
In Burkholderia thailandensis, 5-Fluoroorotic acid is utilized as a counter-selective agent, primarily targeting the pyrF gene, which encodes orotidine-5'-phosphate decarboxylase (OMPDC), a key enzyme in pyrimidine biosynthesis researchgate.netnih.gov. The pyrF gene in B. thailandensis is functionally homologous to the URA3 gene in yeast researchgate.net. Wild-type B. thailandensis strains possessing a functional PyrF enzyme convert 5-FOA into toxic metabolites, rendering them susceptible to the compound researchgate.net. Conversely, mutations or deletions in the pyrF gene result in the inability to perform this conversion, leading to resistance to 5-FOA researchgate.net. This resistance phenotype, coupled with uracil auxotrophy (requirement for uracil for growth due to the blocked pyrimidine synthesis pathway), provides a powerful system for positive and negative selection in genetic manipulations researchgate.net.
Studies in B. thailandensis have leveraged 5-FOA resistance, often in conjunction with transposon mutagenesis and reporter-guided selection methods, to identify genes involved in various cellular processes, including the regulation of secondary metabolism nih.govresearchgate.netresearchgate.net. For instance, inhibition of PyrF activity, either through genetic mutation (pyrF deletion) or treatment with 5-FOA, has been shown to induce the biosynthesis of secondary metabolites, such as malleilactone nih.gov. Research has demonstrated a dose-dependent overproduction of malleilactone in wild-type B. thailandensis treated with 5-FOA, indicating a link between pyrimidine biosynthesis and the activation of silent gene clusters responsible for producing these compounds nih.gov. Optimal production of malleilactone was observed at a specific 5-FOA concentration (e.g., 100 µM), leading to a significant enhancement in its biosynthesis nih.gov. This approach highlights the utility of 5-FOA in uncovering complex regulatory networks and activating cryptic biosynthetic pathways in Burkholderia thailandensis nih.govresearchgate.net.
Studies in Cryptococcus neoformans (ura3, ura5, CNM00460)
5-Fluoroorotic acid has been extensively used in genetic studies of the human fungal pathogen Cryptococcus neoformans for the selection of mutants deficient in the pyrimidine biosynthesis pathway, particularly those affecting the URA3 and URA5 genes nih.govgoogle.comnih.govresearchgate.netchiba-u.ac.jp. The URA3 gene in C. neoformans encodes orotidine-5'-phosphate decarboxylase (OMPDC), while the URA5 gene encodes orotate phosphoribosyltransferase (OPRT) nih.govwikipedia.org. Both enzymes are crucial for the de novo synthesis of pyrimidines wikipedia.org.
When C. neoformans is cultured on media containing 5-FOA, strains with functional URA3 and/or URA5 genes convert 5-FOA into toxic fluorinated pyrimidine metabolites, inhibiting growth google.comzymoresearch.com. Spontaneous or induced mutations in either the URA3 or URA5 gene render the cells unable to perform this conversion effectively, resulting in resistance to 5-FOA nih.govgoogle.comzymoresearch.com. These ura3 and ura5 mutants are typically uracil auxotrophs, requiring the addition of uracil to the growth medium nih.govgoogle.com.
Studies have shown variations in the prevalence of spontaneously arising ura3 and ura5 mutants between the two main varieties of Cryptococcus neoformans, var. neoformans and var. gattii, when selected on 5-FOA medium nih.gov. For example, in one study, C. neoformans var. gattii strains produced both ura3 and ura5 cells, while C. neoformans var. neoformans isolates primarily produced ura5 cells, with some also producing ura3 cells nih.gov.
Beyond ura3 and ura5, research in C. neoformans has identified other genes potentially involved in 5-FOA resistance. Notably, the gene CNM00460, designated as OAT1 (Orotic Acid Transporter 1), has been implicated in 5-FOA resistance in some mutants that were unexpectedly prototrophic for uracil (Ura+) nih.govresearchgate.netchiba-u.ac.jp. OAT1 belongs to the nucleobase cation symporter 1/purine-related transporter (NCS1/PRT) superfamily and is believed to be involved in the uptake of orotic acid nih.govchiba-u.ac.jpresearchgate.net. Mutations in OAT1 can confer 5-FOA resistance, likely by reducing the intracellular accumulation of 5-FOA nih.gov.
The use of 5-FOA selection has also been instrumental in investigating mechanisms of mutagenesis and drug resistance in C. neoformans. For instance, studies examining transposon mobilization in Cryptococcus deneoformans (formerly C. neoformans var. neoformans) utilized 5-FOA resistance as a marker to demonstrate that transposon insertions in URA3 or URA5 contribute to the development of 5-FOA resistance nih.govpnas.org. This research highlighted the role of transposon mutagenesis, particularly at host physiological temperature (37°C), in driving the development of resistance to 5-FOA and other antifungal drugs nih.govpnas.org.
Here is a summary of mutant types and their characteristics related to 5-FOA resistance in Cryptococcus neoformans:
| Mutant Type | Affected Gene(s) | Enzyme(s) Affected | Phenotype on 5-FOA Media | Uracil Requirement | Mechanism of Resistance |
| ura3 | URA3 | Orotidine-5'-phosphate decarboxylase | Resistant | Auxotrophic | Cannot convert 5-FOA to toxic 5-FUMP/5-fluorouracil |
| ura5 | URA5 | Orotate phosphoribosyltransferase | Resistant | Auxotrophic | Cannot convert 5-FOA to 5-fluoroorotidine monophosphate |
| oat1 | CNM00460 | Orotic Acid Transporter 1 | Resistant | Prototrophic (often) | Reduced uptake of 5-FOA |
This table summarizes the key mutant types conferring 5-FOA resistance in C. neoformans and their associated characteristics based on the provided search results.
Mechanisms of 5 Fluoroorotic Acid Resistance
Mutations in Pyrimidine (B1678525) Biosynthesis Genes
Mutations in genes responsible for pyrimidine biosynthesis are a common cause of 5-FOA resistance. These mutations typically lead to a loss of function in enzymes required to convert 5-FOA into its toxic form.
URA3 Gene Mutations (Yeast)
Mutations at the URA3 locus in Saccharomyces cerevisiae are a frequently used mechanism for obtaining 5-FOA resistance. nih.govbiorxiv.orgresearcher.life The URA3 gene encodes orotidine-5'-phosphate decarboxylase (OMPdecase), an enzyme that catalyzes a crucial step in the de novo synthesis of uracil (B121893). nih.govnih.gov Wild-type yeast strains with a functional URA3 gene convert 5-FOA to 5-fluorouracil (B62378), a toxic substance, and are unable to grow on media containing 5-FOA. usbio.netnih.gov Conversely, ura3 mutants, lacking functional OMPdecase activity, cannot perform this conversion and are resistant to 5-FOA, growing normally on 5-FOA-containing medium. nih.govbiorxiv.org This makes URA3 a valuable marker for positive selection of mutants and for genetic manipulation techniques like plasmid shuffling. ontosight.aiusbio.netbiorxiv.org Loss-of-function mutations in URA3 ablate the de novo pyrimidine synthesis pathway, requiring ura3 mutants to salvage uracil from the environment for growth. biorxiv.org While URA3 is considered the primary target for 5-FOA resistance, instances of 5-FOA resistance in cells with a wild-type URA3 gene have been observed, suggesting other genetic causes. biorxiv.orgbiorxiv.org
URA5 Gene Mutations (Yeast and Fungi)
The URA5 gene encodes orotate (B1227488) phosphoribosyltransferase (OMPpase), another enzyme involved in the pyrimidine biosynthesis pathway, acting upstream of OMPdecase. asm.orgtandfonline.com OMPpase is responsible for converting orotic acid and 5-FOA into OMP and 5-fluoroorotidine monophosphate (5-FOMP), respectively. biorxiv.orgbiorxiv.org Mutations in URA5 can lead to 5-FOA resistance because the initial conversion of 5-FOA to 5-FOMP is blocked or reduced, thereby preventing the subsequent formation of toxic metabolites. biorxiv.orgasm.org URA5 mutations resulting in 5-FOA resistance and pyrimidine auxotrophy have been observed in various fungi, including Histoplasma capsulatum and Mucor circinelloides. asm.orgtandfonline.comgoogle.com In Histoplasma capsulatum, spontaneous resistance to 5-FOA due to URA5 gene inactivation has been noted. asm.org In Mucor circinelloides, 5-FOA resistance can arise from mutations in pyrF, the homolog of URA5. plos.orgduke.edu
URA6 Gene Mutations (Yeast)
Recent research in Saccharomyces cerevisiae has identified mutations in the URA6 gene as an alternative mechanism for 5-FOA resistance. researcher.lifebiorxiv.orgnih.gov Unlike ura3 mutants, ura6 mutants can remain prototrophic, meaning they can still synthesize uracil and grow in the absence of exogenous uracil. researcher.lifebiorxiv.orgnih.gov Mutations in URA6 also confer resistance to other fluorinated pyrimidine derivatives, such as 5-fluorocytosine (B48100) (5-FC) and 5-fluorouracil (5-FU). researcher.lifebiorxiv.orgnih.gov Ura6 is involved in the metabolism of 5-FUMP, a downstream metabolite of 5-FOA. biorxiv.org Fifty unique missense mutations across 32 residues of URA6 have been identified as conferring 5-FOA resistance. researcher.lifebiorxiv.orgnih.gov Many of these affected residues are located in regions conserved between Saccharomyces cerevisiae and clinically relevant pathogenic fungi, suggesting that URA6 mutations could be a mode of resistance to antifungal therapeutics like 5-FC. researcher.lifenih.govresearchgate.net
pyrF and pyrG Gene Mutations (Fungi and Bacteria)
In fungi and bacteria, homologs of the yeast URA3 and URA5 genes are often designated as pyrG (encoding OMPdecase) and pyrF (encoding OMPpase), respectively. plos.orgnih.govmdpi.com Mutations in either pyrF or pyrG can lead to 5-FOA resistance by disrupting the conversion of 5-FOA into its toxic form. plos.orgmdpi.com For example, in Mucor circinelloides, pyrF and pyrG are responsible for the conversion of 5-FOA into the toxic nucleotide analog 5-fluorouracil. plos.org Loss-of-function mutations in either of these genes confer resistance. plos.org Similarly, in Penicillium rubens, mutations in the pyrF and pyrG genes have been identified in 5-FOA-resistant mutants. nih.gov These mutations often result in pyrimidine auxotrophy. nih.govmdpi.com
Data on pyrF and pyrG mutations in Penicillium rubens strain PO212 conferring 5-FOA resistance: nih.gov
| Mutant Strain | Gene | DNA Mutation | Change in Protein |
| PO212_1.5 | pyrF | G377A | R126H |
| PO212_3.1 | pyrF | G3A | M1I |
| PO212_6.1 | pyrG | T851G | W266G |
| PO212_18.2 | pyrG | C365T | Q104stop |
| PO212_20.1 | pyrG | T513G | - |
Alternative Resistance Mechanisms
Beyond direct mutations in pyrimidine biosynthesis genes, other mechanisms can contribute to 5-FOA resistance.
RNAi-Dependent Epimutation (e.g., Mucor circinelloides)
Overexpression of Genes Conferring Resistance (e.g., CPA1, CPA2, HMS1, YJL055W in Yeast)
Overexpression of certain genes in Saccharomyces cerevisiae has been shown to confer resistance to 5-fluoroorotic acid and related compounds like 5-fluorouracil (5-FU). A screen for genes conferring 5-FU resistance when overexpressed identified several candidates, including CPA1, CPA2, HMS1, and YJL055W. plos.orgresearchgate.net
CPA1 and CPA2 encode subunits of carbamoyl (B1232498) phosphate (B84403) synthetase, an enzyme involved in arginine biosynthesis. plos.orgresearchgate.net Overexpression of these genes is suggested to confer resistance by stimulating pyrimidine biosynthesis. plos.orgresearchgate.net This increased production of endogenous pyrimidines can effectively dilute the toxic metabolites derived from 5-FOA or 5-FU. plos.orgslu.se Overexpression of HMS1, which encodes a helix-loop-helix transcription factor, also appears to confer resistance by upregulating pyrimidine de novo synthesis, exhibiting a similar pattern to CPA1 and CPA2 overexpression. plos.orgresearchgate.netslu.se
In contrast, YJL055W and HAM1 (another gene identified in resistance screens) seem to confer resistance through a different mechanism that does not primarily involve stimulating pyrimidine biosynthesis. plos.orgresearchgate.netslu.se Overexpression of YJL055W is known to confer resistance to 5-FOA. researchgate.netnih.gov These genes may function in the detoxification of base analogs. researchgate.netslu.senih.gov While the precise mechanism of detoxification by YJL055W is not fully elucidated in the provided information, Ham1p, encoded by HAM1, is a nucleotide pyrophosphatase that can dephosphorylate non-canonical nucleotides, suggesting a potential role in detoxifying analog triphosphates like 5-FUTP. plos.orgslu.se
Modulation of Pyrimidine Biosynthetic Pathway
The toxicity of 5-FOA is directly linked to its metabolism through the pyrimidine biosynthesis pathway. 5-FOA is converted by orotate phosphoribosyltransferase (encoded by URA5 and URA10 in yeast) to 5-fluoroorotidine monophosphate (5-FOMP), which is subsequently decarboxylated by OMP decarboxylase (encoded by URA3) to form 5-fluorouridine (B13573) monophosphate (5-FUMP). biorxiv.org Further metabolism of 5-FUMP leads to the formation of toxic compounds like 5-fluorodeoxyuridine monophosphate (5-FdUMP) and 5-fluorouridine triphosphate (5-FUTP). biorxiv.org
Resistance to 5-FOA can be acquired through mutations that disrupt this metabolic conversion, thereby preventing the formation of toxic metabolites. Loss-of-function mutations in the URA3 gene, encoding OMP decarboxylase, are a classic mechanism of 5-FOA resistance, as cells lacking functional Ura3p cannot convert 5-FOMP to the toxic 5-FUMP. biorxiv.orgontosight.airesearchgate.net Such ura3 mutants become auxotrophic for uracil, requiring an external supply for growth. biorxiv.orgontosight.airesearchgate.netmdpi.com Mutations in other genes within the pyrimidine biosynthesis pathway, such as URA5 or URA10 (orotate phosphoribosyltransferase), can also lead to 5-FOA resistance. biorxiv.org
Conversely, as mentioned in the previous section, the modulation of the pyrimidine pathway by increasing the production of natural pyrimidines can also confer resistance. Overexpression of genes like CPA1, CPA2, and HMS1 stimulates de novo pyrimidine biosynthesis, effectively diluting the incorporation of toxic 5-FU (derived from 5-FOA) into RNA. plos.orgslu.se The pyrimidine biosynthesis pathway involves a series of enzymes, starting with carbamoyl phosphate synthetase (Cpa1p/Cpa2p and Ura2p), followed by aspartate carbamoyltransferase, dihydroorotase, dihydroorotate (B8406146) dehydrogenase, orotate phosphoribosyltransferase (Ura5p/Ura10p), and OMP decarboxylase (Ura3p). nih.govresearchgate.netwikipedia.orgfishersci.atwikipedia.orgnih.gov Modulation of the activity or expression of these enzymes can impact 5-FOA sensitivity.
Other Unidentified Mechanisms of Resistance
While mutations in the core pyrimidine biosynthesis pathway, particularly URA3, are well-established mechanisms of 5-FOA resistance, and overexpression of certain genes like those involved in pyrimidine synthesis or potential detoxification contributes to resistance, other mechanisms may also exist.
Biomedical Research Applications of 5 Fluoroorotic Acid
Antimalarial Activity
Research has demonstrated the potent antimalarial activity of 5-fluoroorotic acid, particularly against the human malaria parasite Plasmodium falciparum. This activity is linked to the parasite's unique pyrimidine (B1678525) metabolism.
Inhibition of Plasmodium falciparum Growth
5-Fluoroorotic acid has been shown to potently inhibit the in vitro growth of Plasmodium falciparum. Studies have reported a 50% inhibitory concentration (IC₅₀) of 6.0 nM against P. falciparum. nih.govmedchemexpress.comnih.govasm.orgresearchgate.netasm.org This inhibitory effect is observed against both chloroquine-susceptible and chloroquine-resistant clones of the parasite, suggesting that its mechanism of action is distinct from that of chloroquine. nih.govnih.govasm.orgresearchgate.netasm.org The compound interferes with the development of late parasite stages, consistent with a disruption of DNA metabolism. biorxiv.org
Selective Toxicity against Malarial Parasites versus Mammalian Cells
A key finding in the research on 5-fluoroorotic acid is its selective toxicity towards malarial parasites compared to mammalian cells. nih.govnih.govasm.orgresearchgate.net Unlike mammalian cells, malarial parasites are highly dependent on the de novo pyrimidine biosynthesis pathway because they have a limited ability to salvage preformed pyrimidines from the host. nih.govasm.orgresearchgate.netasm.org Orotic acid, an intermediate in this pathway, is successfully transported into the parasite and incorporated into nucleic acids. nih.govasm.orgresearchgate.netasm.org 5-Fluoroorotate, as a cytotoxic derivative of orotic acid, exploits this metabolic difference. nih.govasm.orgresearchgate.net
Studies evaluating the toxicity of 5-fluoroorotic acid on various human cell lines (HT-1080, IMR-90, HeLa S3, and HL-60) and a mouse cell line (L-1210) have shown that these mammalian cells are relatively tolerant, with IC₅₀ values ranging from 0.9 to 10 µM. nih.govmedchemexpress.comnih.govasm.orgresearchgate.net This indicates a significant difference in sensitivity between malarial parasites and mammalian cells.
Thymidylate Synthase as Primary Target in Malarial Parasites
Research strongly suggests that thymidylate synthase (TS) is the primary target of 5-fluoroorotic acid in malarial parasites. medchemexpress.comresearchgate.netasm.orgresearchgate.netnih.govlgcstandards.comresearchgate.netplos.org 5-Fluoroorotate is metabolized within the parasite to 5-fluoro-2'-deoxyuridylate (5-FdUMP), a potent inactivator of thymidylate synthase. asm.orgresearchgate.netnih.govlgcstandards.comresearchgate.netplos.org Thymidylate synthase is an essential enzyme for the de novo synthesis of thymidylate, which is required for DNA synthesis. researchgate.netplos.org Inhibition of TS leads to the depletion of thymidine (B127349) triphosphate (dTTP) pools, causing a thymineless state that is detrimental to the parasite. plos.org Treatment of P. falciparum in culture with 5-fluoroorotate results in rapid inactivation of malarial thymidylate synthase activity. asm.orgnih.govresearchgate.net A 50% loss of thymidylate synthase activity has been observed with 5 nM 5-fluoroorotate, correlating with a 50% decrease in parasite proliferation. asm.orgnih.govresearchgate.net While incorporation of 5-fluoropyrimidine (B1206419) residues into RNA has also been observed, studies suggest that the concentration of 5-fluoroorotate required for significant RNA modification is considerably higher than that needed to inhibit thymidylate synthase and parasite growth, supporting TS as the primary target. asm.orgnih.govresearchgate.netplos.org
Anticancer Research (Preclinical)
In preclinical cancer research, 5-fluoroorotic acid has been investigated for its potential to interfere with nucleic acid synthesis in tumor cells.
Interference with Nucleic Acid Synthesis in Tumor Cells
The cytotoxic effects of 5-fluoroorotic acid and its related fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU), in cancer cells are primarily mediated through their interference with nucleic acid synthesis and function. researchgate.netdoctorlib.orgdrugdiscoverynews.comnih.govuzh.ch Similar to its mechanism in malarial parasites, 5-fluoroorotic acid can be converted to metabolites that inhibit thymidylate synthase, thereby disrupting DNA synthesis. researchgate.netlgcstandards.comdoctorlib.orgdrugdiscoverynews.com Depletion of thymidine nucleotides can lead to DNA damage and cell death. plos.orgdoctorlib.org
Furthermore, fluoropyrimidine metabolites, such as 5-fluorouridine (B13573) triphosphate (5-FUTP), can be incorporated into RNA, interfering with RNA synthesis and function. lgcstandards.comdoctorlib.orgdrugdiscoverynews.comnih.govnews-medical.net This incorporation can affect various RNA species, including ribosomal RNA (rRNA), messenger RNA (mRNA), and small nuclear RNAs (snRNAs), leading to structural and functional alterations that impair cellular processes like protein synthesis and RNA processing. doctorlib.orgdrugdiscoverynews.comnih.govnews-medical.net While the inhibition of thymidylate synthase and subsequent DNA synthesis disruption have been considered major mechanisms of action for fluoropyrimidines, recent research suggests that interference with RNA synthesis and function, particularly ribosomal RNA, may play a more significant role in the cytotoxicity of these compounds in certain cancer types, such as gastrointestinal cancers. drugdiscoverynews.comnews-medical.net
Antitumor Activity against Transplanted Tumors in Animal Models
Research has explored the antitumor activity of 5-fluoroorotic acid against transplanted tumors in animal models, including rats and mice. 5-FOA has been identified as a noncompetitive inhibitor of dihydroorotase and has shown activity against transplanted tumors in these models. researchgate.net It is considered a prodrug of 5-fluorouracil (5-FU), a known anticancer agent. researchgate.net
Studies have investigated the efficacy of liposome-encapsulated 5-fluoroorotic acid (L-FOA) in a C26 colon carcinoma mouse model. L-FOA at a dose of 10 mg/kg given weekly demonstrated antitumor efficacy. nih.gov This contrasts with the non-encapsulated form, which had a maximum tolerated dose of 100 mg/kg. nih.gov When L-FOA was combined with liposomal irinotecan (B1672180) (L-IRN) and delivered within the same liposome, it provided a statistically better antitumor effect compared to delivering the drugs in separate liposomes at the same ratio in the C26 mouse model. nih.gov However, the synergistic activity observed with the free drug combination in in vitro studies on C26 cells was not replicated in the mouse model, highlighting potential challenges in translating in vitro synergy to in vivo outcomes. nih.gov
Studies on Ovarian Carcinoma Cell Lines
Studies have also investigated the effects of agents related to 5-fluoroorotic acid, such as 5-fluorouracil (5-FU), on ovarian carcinoma cell lines. Research using human ovarian cancer cell lines, such as HRA and KK, has examined the antitumor effectiveness of 5-FU under different exposure protocols. nih.gov These studies aimed to mimic continuous venous infusion regimens in vitro. nih.gov
In experiments with HRA and KK cell lines, the 50% growth inhibitory concentrations (IC50) of 5-FU varied depending on the exposure schedule. For KK cells, intermittent exposure protocols (6 h or 24 h) resulted in IC50 values twice as high as those obtained with uninterrupted exposure. nih.gov In HRA cells, the IC50 for the 6 h intermittent protocol was twice as high as uninterrupted exposure, while the 24 h intermittent protocol resulted in an IC50 3.7 times higher. nih.gov These findings suggest that the duration of drug-free intervals in intermittent infusion can influence the efficacy of 5-FU against ovarian cancer cell lines, and that the drug-free interval should ideally be shorter than the doubling time of the targeted tumor cells to achieve efficacy comparable to uninterrupted exposure. nih.gov
Another study investigated the combined antiproliferative activity of 5-FU and mitomycin-C (MMC) against primary human ovarian tumors and cell lines using a clonogenic assay. nih.gov This research indicated that combined 5-FU and MMC showed positive drug interactions against ovarian cancer cell lines, with optimal scheduling appearing to be long-term simultaneous exposure to both agents. nih.gov
Antimycotic Activity
5-Fluoroorotic acid has also been studied for its potential antimycotic activity against various fungal strains.
Effect against Fungal Strains (e.g., Candida, Dermatophytes)
The antimycotic effect of 5-fluoroorotic acid (FOA) has been investigated against a variety of fungal strains, including Candida and dermatophytes. In vitro experiments have been conducted on fungal strains, many of which were isolated from clinical samples. nih.gov
Results from in vitro studies have shown that FOA possesses a well-expressed anticandidal effect. nih.gov Its activity against Candida strains has been described as being close to that of the structurally related antifungal drug 5-fluorocytosine (B48100). nih.gov Additionally, FOA has demonstrated moderate antidermatophytal effects. nih.gov
Comparison with 5-Fluorocytosine
A comparison of the antimycotic effects of 5-fluoroorotic acid (FOA) and 5-fluorocytosine has been a subject of research. Studies have directly compared the in vitro activities of these two compounds against fungal strains. nih.gov
The findings indicate that FOA exhibits an anticandidal effect that is comparable to that of 5-fluorocytosine. nih.gov Both compounds have shown activity against Candida species. nih.gov While 5-fluorocytosine has shown marked in vitro activity against most clinical isolates of Candida and Cryptococcus, with limited activity towards Aspergillus and dermatophytes, FOA has also demonstrated effects against Candida and moderate effects against dermatophytes. nih.govnih.gov
Studies on Ribosomal RNA Synthesis
Research has also delved into the effects of 5-fluoroorotic acid and related fluoropyrimidines on ribosomal RNA (rRNA) synthesis in mammalian cells.
Inhibition of Mature Cytoplasm Ribosomal RNA Synthesis in Mammalian Cells
5-Fluoroorotic acid has been shown to inhibit the synthesis of mature cytoplasm ribosomal RNA in rat liver cells. researchgate.net Studies on the inhibition of ribosomal RNA synthesis and maturation have also been conducted using 5-fluorouridine (FUrd), a related compound, in Novikoff hepatoma cells. nih.gov
These studies indicate that the inhibition of rRNA maturation by FUrd appears to be dependent on its incorporation into the 45S rRNA precursor. nih.gov Precursor RNA synthesized in the presence of FUrd is not processed into mature rRNA, whereas precursor synthesized before the addition of the drug is processed normally. nih.gov The effect of FUrd on rRNA maturation is concentration-dependent, with higher concentrations leading to more complete inhibition. nih.gov For instance, at a concentration of 1 x 10-4 M, FUrd completely inhibited the formation of mature 18S and 28S rRNA, while at 1 x 10-7 M, there was no significant effect on maturation. nih.gov
Beyond maturation, FUrd also inhibits the transcription of the 45S rRNA precursor, although this effect is less complete and more time-dependent than the effect on maturation. nih.gov The inhibition of rRNA maturation by FUrd can persist even after the removal of the analog from the culture medium. nih.gov
Studies using 5-fluorouracil (5-FU) in mouse L-1210 cells in vitro have also shown inhibition of the maturation process of ribosomal RNA precursors. nih.gov In the presence of 10-6 M 5-FU for 2 hours, the 45S preribosomal RNA was processed to 32S preribosomal RNA, but 28S rRNA production was inhibited. nih.gov Higher concentrations and longer incubation periods with 5-FU more severely affected RNA processing. nih.gov
While 5-fluoroorotic acid and its related compounds can be incorporated into RNA, the exact mechanisms by which they inhibit rRNA synthesis and maturation can be complex and may involve factors beyond simple incorporation. nih.gov
Advanced Methodological Considerations and Future Directions
Reproducibility Challenges in 5-FOA Experiments
Despite its widespread use, achieving consistent and reproducible results with 5-FOA selection can be challenging. Researchers have reported difficulties in obtaining reliable outcomes, leading to questions about the stability and optimal usage conditions of 5-FOA. usbio.netusbio.net Factors such as light, heat, and the preparation of 5-FOA-containing media can influence its effectiveness. usbio.netusbio.net For instance, some protocols suggest heating to fully dissolve 5-FOA, while its stability under various conditions, including in solution, remains a subject of investigation. usbio.netusbio.net The pH of the growth medium is also critical, as the selective toxicity of 5-FOA is significantly reduced at higher pH levels. usbio.net Studies indicate that the protonated form of 5-FOA is more readily permeable into cells, and optimal selection typically occurs at acidic pH values (e.g., pH 4 and below), with reduced effect at neutral or slightly alkaline pH (e.g., pH 6 or 6.2). usbio.net These variables highlight the need for careful standardization of protocols to improve the reproducibility of 5-FOA-based experiments.
Development of Improved Genetic Selection Systems Utilizing 5-FOA
The fundamental principle of 5-FOA counter-selection relies on the conversion of 5-FOA to a toxic compound by a functional pyrimidine (B1678525) biosynthesis pathway enzyme, typically UMP synthase (UMPS) or its components like orotidine-5'-phosphate decarboxylase (OMPDC), encoded by genes such as URA3 in Saccharomyces cerevisiae. usbio.netfrontiersin.org This system allows for positive selection of cells that have lost or mutated the relevant gene, rendering them resistant to 5-FOA. Researchers are continuously developing improved genetic selection systems that leverage this principle. For example, in Dictyostelium discoideum, the 5-FOA/pyr5-6 counterselection system, where pyr5-6 encodes UMP synthase, has been instrumental in genetic investigations. frontiersin.org This system has been coupled with chemical mutagenesis to create efficient screening pipelines for identifying mutations in genes of interest. frontiersin.org Furthermore, the 5-FOA selection has been adapted for use in human cell lines, suggesting its potential for broader applications beyond traditional model organisms. frontiersin.org The development of marker recycling systems, such as those used in fungi, also utilizes 5-FOA counter-selection to remove selectable markers after genetic modification, facilitating subsequent rounds of transformation. researchgate.net
Integration of 5-FOA-based Screens with High-Throughput Methodologies
The selective power of 5-FOA makes it amenable to integration with high-throughput screening (HTS) methodologies. In yeast, where 5-FOA counter-selection is well-established using the URA3 gene as a reporter, this system has been incorporated into various HTS platforms. ucdenver.edu For instance, miniaturized assays utilizing nanodroplets and photoreleasable compounds have been developed to increase the throughput of 5-FOA-based screens. ucdenver.edu These approaches allow for the rapid screening of large libraries, such as those used in site-saturation mutagenesis or for identifying modulators of protein interactions. ucdenver.edupnas.org The combination of chemical mutagenesis and 5-FOA counter-selection has also been employed in HTS pipelines in organisms like Dictyostelium discoideum to enrich for desired mutants. frontiersin.orgnih.gov The ability to perform positive selection for the absence of a functional gene product makes 5-FOA a valuable tool in developing efficient HTS strategies for genetic and chemical screens.
Investigation of Novel Resistance Mechanisms to 5-FOA and Related Analogs
While resistance to 5-FOA is commonly attributed to mutations or loss of the gene encoding UMP synthase or OMPDC, other mechanisms of resistance may exist. Investigating these novel resistance mechanisms is important for understanding cellular responses to pyrimidine analogs and for refining genetic selection strategies. Resistance could potentially arise from alterations in the uptake or transport of 5-FOA into the cell, modifications in the enzymes that metabolize 5-FOA (beyond the primary conversion by UMP synthase), or the activation of efflux pumps that remove 5-FOA or its toxic metabolites from the cell. Furthermore, cells might develop mechanisms to tolerate the toxic effects of 5-FUMP and its derivatives, perhaps through altered nucleotide pools or enhanced repair pathways. Research into these alternative resistance mechanisms could reveal new cellular pathways involved in nucleotide metabolism and drug response.
Exploration of 5-FOA's Broader Biological Activities Beyond Pyrimidine Metabolism
The primary biological activity of 5-FOA is linked to its entry into the pyrimidine biosynthesis pathway and the subsequent generation of toxic fluorinated nucleotides. However, it is plausible that 5-FOA or its metabolites may exert other biological effects independent of their direct interference with DNA and RNA synthesis. For example, they might interact with other cellular enzymes or signaling pathways. While the current understanding heavily focuses on its role as a counter-selection agent via pyrimidine metabolism disruption, future research could explore potential off-target effects or novel interactions. Such investigations might involve comprehensive analyses of cellular responses to 5-FOA using techniques like transcriptomics, proteomics, and metabolomics to identify broader biological activities.
Structural and Enzymatic Studies of 5-FOA Interactions with Target Proteins
The selective toxicity of 5-FOA is mediated by its conversion by enzymes in the pyrimidine biosynthesis pathway, particularly OPRT and OMPDC (often as part of UMPS). Structural and enzymatic studies of the interactions between 5-FOA and these target proteins are crucial for a detailed understanding of the molecular basis of 5-FOA metabolism and toxicity. These studies can provide insights into the binding affinities, catalytic mechanisms, and structural changes that occur upon 5-FOA binding to these enzymes. Such information can be obtained through techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and enzyme kinetics. Understanding these interactions at a molecular level can inform the design of improved genetic selection systems or potentially lead to the development of new therapeutic strategies targeting pyrimidine metabolism.
Q & A
Q. What is the role of 5-FOA in yeast genetic selection, and how does it enable precise marker excision?
5-FOA is a critical tool in yeast genetics for counter-selection against the URA3 marker. It selectively eliminates cells expressing functional URA3 by inhibiting orotidine-5'-phosphate decarboxylase, leading to the accumulation of toxic metabolites like 5-fluorouridine monophosphate. This mechanism allows researchers to isolate strains that have lost the URA3 cassette (e.g., during gene deletion or plasmid shuffling). The standard protocol involves culturing yeast on synthetic dropout media containing 5-FOA (0.1–1 mg/mL) for 3–7 days .
Q. What are the standard experimental protocols for 5-FOA-based selection in Saccharomyces cerevisiae?
Key parameters include:
- Concentration : 0.1–1 mg/mL 5-FOA, depending on strain sensitivity.
- Media : Synthetic complete (SC) lacking uracil or supplemented with uracil to prevent false positives.
- Temperature : Typically 30°C, but optimized for temperature-sensitive mutants.
- Validation : PCR or phenotypic assays to confirm URA3 loss.
A comparative analysis of protocols from Boeke et al. (1987) and Gnugge & Rudolf (2017) shows variability in exposure duration (3–10 days) and 5-FOA solubility adjustments (e.g., dissolving in DMSO or aqueous buffer) .
Advanced Research Questions
Q. How can 5-FOA counter-selection be optimized for non-conventional yeast strains (e.g., polyploids or industrial hybrids)?
Polyploid strains (e.g., tetraploid S. cerevisiae) often exhibit reduced 5-FOA sensitivity due to redundant URA3 alleles. A modified protocol includes:
- Higher 5-FOA concentrations (1–2 mg/mL).
- Extended incubation (7–14 days).
- Pre-screening for uracil auxotrophy to eliminate pre-existing ura3 mutants.
Recent studies also recommend combining 5-FOA with 5-fluoroanthranilic acid (for TRP1 counter-selection) to enhance selection efficiency in complex genomes .
Q. What experimental inconsistencies arise when using 5-FOA, and how can they be resolved?
Common issues include:
- False positives : Caused by residual uracil in media. Validate media purity via HPLC or use ura3Δ control strains.
- Strain-specific toxicity : Some industrial strains exhibit intrinsic 5-FOA resistance. Pre-adapt cells to 5-FOA via stepwise dose escalation.
- Epigenetic silencing : In Candida species, URA3 silencing may mimic excision. Confirm deletions via Southern blot or whole-genome sequencing .
Q. How can spectroscopic methods (e.g., FT-IR) characterize 5-FOA’s molecular interactions in solid-state studies?
Fourier-transform infrared (FT-IR) spectroscopy reveals hydrogen-bonding patterns and tautomeric forms of 5-FOA in crystalline states. Key findings include:
Q. What are the implications of combining 5-FOA with other selective agents (e.g., L-canavanine) in mutagenesis assays?
Co-treatment with L-canavanine (a toxic arginine analog) enables dual selection for can1Δ and ura3Δ mutants. This approach is used in:
- Forward mutation rate assays : Quantifying genomic instability by counting colonies on SC-Arg + 5-FOA plates.
- Synthetic lethality screens : Identifying genes that enhance 5-FOA toxicity when mutated.
Note: Canavanine (60 µg/mL) and 5-FOA (1 mg/mL) concentrations must be titrated to avoid cross-inhibition .
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